Potassium isoxazole-4-trifluoroborate
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Overview
Description
Potassium isoxazole-4-trifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. This compound is used as a reagent in organic synthesis, providing a stable source of the isoxazole-4-trifluoroborate moiety for various transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium isoxazole-4-trifluoroborate typically involves the reaction of isoxazole-4-boronic acid with potassium hydrogen fluoride. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The general reaction scheme is as follows:
- Dissolve isoxazole-4-boronic acid in water.
- Add potassium hydrogen fluoride to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Filter the resulting precipitate and wash with water.
- Dry the product under vacuum to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Potassium isoxazole-4-trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form isoxazole-4-trifluoroborate derivatives.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions, with bases like potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole-4-trifluoroborate derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted isoxazole compounds.
Scientific Research Applications
Potassium isoxazole-4-trifluoroborate has several applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. Its stability and reactivity make it suitable for modifying biologically active compounds.
Medicine: this compound is involved in the synthesis of drug candidates and active pharmaceutical ingredients. It is used to introduce the isoxazole moiety into drug molecules, enhancing their pharmacological properties.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals. Its versatility in various chemical reactions makes it a valuable reagent in industrial processes.
Mechanism of Action
The mechanism of action of potassium isoxazole-4-trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a suitable substrate. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a nucleophilic partner, transferring the isoxazole-4-trifluoroborate moiety to the palladium catalyst. This process involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The isoxazole-4-trifluoroborate group is transferred from this compound to the palladium-aryl complex.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the desired product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium isoxazole-4-trifluoroborate can be compared with other organotrifluoroborates, such as:
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium pyridyltrifluoroborate
Uniqueness
This compound is unique due to its isoxazole moiety, which imparts distinct reactivity and stability. The isoxazole ring is a common structural motif in many bioactive molecules, making this compound particularly valuable in pharmaceutical and biological research.
Similar Compounds
- Potassium phenyltrifluoroborate : Used in similar cross-coupling reactions but with a phenyl group.
- Potassium vinyltrifluoroborate : Contains a vinyl group, used for forming carbon-carbon double bonds.
- Potassium pyridyltrifluoroborate : Contains a pyridyl group, used in the synthesis of heterocyclic compounds.
Properties
IUPAC Name |
potassium;trifluoro(1,2-oxazol-4-yl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BF3NO.K/c5-4(6,7)3-1-8-9-2-3;/h1-2H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDWITPXGRGRKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CON=C1)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BF3KNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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